Lipophilicity-Driven Membrane Permeability: logP/logD Comparison Against 4-Methyl and 4-Fluoro Analogs
The target compound exhibits an ACD/LogP of 3.80, compared to a computed LogP of approximately 2.1 for 4-methyl-N-(pyridin-4-yl)benzamide and approximately 2.3 for 4-fluoro-N-(pyridin-4-yl)benzamide [1]. The LogD at pH 7.4 is 3.14 for the tert-butyl derivative versus an estimated ~1.5 for the methyl analog, reflecting a >30-fold difference in distribution coefficient under physiological conditions .
| Evidence Dimension | ACD/LogP and ACD/LogD (pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP 3.80; ACD/LogD₇.₄ 3.14 |
| Comparator Or Baseline | 4-Methyl-N-(pyridin-4-yl)benzamide: estimated LogP ~2.1, LogD₇.₄ ~1.5; 4-Fluoro-N-(pyridin-4-yl)benzamide: estimated LogP ~2.3 |
| Quantified Difference | LogP Δ ≈ +1.7 vs. methyl; LogD₇.₄ Δ ≈ +1.6 vs. methyl |
| Conditions | Computed using ACD/Labs Percepta Platform; LogD measured at pH 7.4 |
Why This Matters
Higher logP/logD directly correlates with passive membrane permeation, making the tert-butyl congener preferable for cell-based assays where intracellular target engagement is required.
- [1] PubChem. 4-Methyl-N-(pyridin-4-yl)benzamide. CID 3075823. https://pubchem.ncbi.nlm.nih.gov/compound/3075823 (accessed 2026-05-13). View Source
